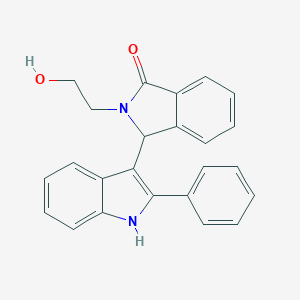
5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid, also known as CADO, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the class of N-acyl amino acids, which have been shown to exhibit a range of biological activities. In
Aplicaciones Científicas De Investigación
5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. Additionally, 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid has been found to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer cell proliferation. 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been found to inhibit the expression of COX-2, an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, and to increase the levels of anti-inflammatory cytokines such as IL-10. Additionally, 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid has been found to reduce oxidative stress and to increase the levels of antioxidant enzymes such as SOD and CAT.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid is its relative ease of synthesis and relatively low cost. Additionally, 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid has been shown to exhibit a range of biological activities, making it a potentially useful compound for a variety of scientific research applications. However, there are also limitations to the use of 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid in lab experiments. For example, its mechanism of action is not fully understood, and further research is needed to fully elucidate its biological effects. Additionally, 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid has been found to have low solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid. One area of interest is the development of novel derivatives of 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid and its potential applications in the treatment of various diseases. Finally, there is a need for more in vivo studies to confirm the efficacy of 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid in animal models of disease.
Métodos De Síntesis
The synthesis of 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid involves the reaction of 4-cyanoaniline with 3,3-dimethylacetoacetic acid ethyl ester in the presence of a base such as sodium hydride. The resulting product is then hydrolyzed to yield 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid. This method has been shown to produce high yields of pure 5-(4-Cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid and is relatively simple and cost-effective.
Propiedades
Fórmula molecular |
C14H16N2O3 |
|---|---|
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
5-(4-cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,8-13(18)19)7-12(17)16-11-5-3-10(9-15)4-6-11/h3-6H,7-8H2,1-2H3,(H,16,17)(H,18,19) |
Clave InChI |
MEHNCXQORAJOFR-UHFFFAOYSA-N |
SMILES |
CC(C)(CC(=O)NC1=CC=C(C=C1)C#N)CC(=O)O |
SMILES canónico |
CC(C)(CC(=O)NC1=CC=C(C=C1)C#N)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6-Dimethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B276876.png)




![2,7,9-trimethyl-3-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276886.png)
![2-[4-(Dimethylamino)benzylidene]-7-methoxy-1-indanone](/img/structure/B276888.png)
![N,N-diethyl-N-{4-[2-(1-isoquinolinyl)vinyl]phenyl}amine](/img/structure/B276890.png)
![1-[4-Oxo-4-(4-phenylpiperazin-1-yl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B276894.png)
![{1-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276896.png)

![2-[2-(4-chlorophenyl)ethyl]-3-hydroxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one](/img/structure/B276898.png)

